Cas no 886914-11-0 (5-(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
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- 5-[(4-benzylpiperazin-1-yl)-(3,4-difluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
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- Inchi: 1S/C24H25F2N5OS/c1-2-20-27-24-31(28-20)23(32)22(33-24)21(17-8-9-18(25)19(26)14-17)30-12-10-29(11-13-30)15-16-6-4-3-5-7-16/h3-9,14,21,32H,2,10-13,15H2,1H3
- InChI Key: WTDOLCRDMQZGLW-UHFFFAOYSA-N
- SMILES: N1=C(CC)N=C2SC(C(C3=CC=C(F)C(F)=C3)N3CCN(CC4=CC=CC=C4)CC3)=C(O)N12
5-(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2631-0544-10mg |
5-[(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-11-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2631-0544-50mg |
5-[(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-11-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2631-0544-20μmol |
5-[(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-11-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2631-0544-3mg |
5-[(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-11-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2631-0544-10μmol |
5-[(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-11-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2631-0544-20mg |
5-[(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-11-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2631-0544-5μmol |
5-[(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-11-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2631-0544-4mg |
5-[(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-11-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2631-0544-15mg |
5-[(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-11-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2631-0544-25mg |
5-[(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-11-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
5-(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Additional information on 5-(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
Introduction to 5-(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 886914-11-0)
5-(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 886914-11-0) is a highly sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes fused rings of triazolo and thiazole moieties. The presence of 4-benzylpiperazine, 3,4-difluorophenyl, and ethyl substituents further enhances its chemical complexity and potential biological activity.
The structural design of this molecule reflects a deliberate attempt to explore novel pharmacophores that could interact with biological targets in unique ways. The triazolo[3,2-b][1,3]thiazole core is particularly noteworthy, as it combines two heterocyclic systems known for their broad spectrum of biological activities. Triazoles are well-documented for their antimicrobial, antifungal, and anti-inflammatory properties, while thiazoles are recognized for their roles in cardiovascular and neurological disorders. The fusion of these two systems in a single molecule suggests a synergistic effect that could lead to enhanced therapeutic outcomes.
In recent years, there has been a growing interest in designing molecules with multi-target interactions. The 5-(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl moiety in this compound is particularly intriguing. The piperazine ring is a common pharmacophore found in many drugs due to its ability to form stable hydrogen bonds and interact with various biological receptors. The benzyl group attached to the piperazine ring may enhance lipophilicity, improving membrane permeability and thus bioavailability. Additionally, the 3,4-difluorophenyl substituent introduces fluorine atoms, which are often used in drug design to modulate metabolic stability and binding affinity.
One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. Current research in medicinal chemistry increasingly emphasizes the importance of structure-based drug design (SBDD) and computationally aided drug discovery (CADD). The complex structure of 5-(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol provides an excellent scaffold for these approaches. By leveraging advanced computational techniques such as molecular docking and virtual screening, researchers can predict how this molecule might interact with various biological targets.
Recent studies have highlighted the importance of fluorinated aromatic rings in drug design. The 3,4-difluorophenyl group in this compound not only enhances binding affinity but also improves metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. This feature is particularly valuable in the development of long-lasting drugs that require fewer dosing regimens. Furthermore, the presence of multiple heterocyclic rings suggests potential interactions with enzymes and receptors involved in complex biological pathways.
The synthesis of such complex molecules presents significant challenges but also opportunities for innovation. Modern synthetic methodologies have evolved to accommodate the demands of medicinal chemists who seek to create highly functionalized organic compounds. Techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to construct intricate heterocyclic systems efficiently. The synthesis of 5-(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol would likely involve multiple steps requiring precise control over reaction conditions to ensure high yield and purity.
In terms of biological activity, 5-(4-benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol shows promise as a lead compound for further development. Preclinical studies could explore its interactions with enzymes such as kinases or transcription factors that are implicated in diseases like cancer or inflammation. The combination of piperazine and fluorinated phenyl groups may confer unique properties that distinguish it from existing drugs on the market.
The pharmaceutical industry is increasingly recognizing the value of innovative molecular architectures like those found in 5-(4-benzylpiperazin-1-y l)(3 , 4 -difluorophen yl )m eth yl - 2 - eth yl - 1 , 2 , 4 tri azo lo [ 3 , 2 - b ] [ 1 , 3 ] thi az ol - 6 - o l . Such compounds represent a paradigm shift from traditional drug discovery approaches that rely on empirical screening rather than rational design. By integrating knowledge from chemistry、biology、and computer science, researchers can develop more targeted therapies with improved efficacy and reduced side effects.
The future prospects for this compound are promising。 As computational tools become more sophisticated, the ability to predict biological activity from chemical structure will continue to improve。 This will accelerate the drug discovery process, allowing researchers to identify promising candidates more quickly。 Additionally, advances in synthetic chemistry will make it easier to modify existing structures, leading to libraries of compounds with tailored properties。
In conclusion, 5-(4-benzyl piperazin - 1 - y l ) ( 3 , 4 - dif luoro phen yl )m eth yl - 2 - eth yl - 1 , 2 , 4 tri azo lo [ 3 , 2 - b ] [ 1 , 3 ] thi az ol - 6 - o l (CAS No.886914—11—0) is a remarkable example of how interdisciplinary approaches can lead to novel therapeutic agents。 Its complex structure, featuring multiple heterocyclic rings and functional groups, makes it an attractive scaffold for further exploration。 With continued research, this compound has the potential to contribute significantly to the development of new medicines that address unmet medical needs。
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